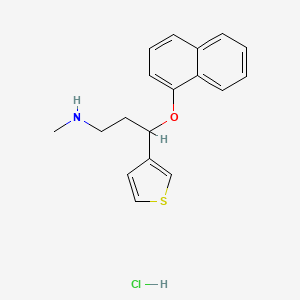
Imipramine N-Glucuronide
Übersicht
Beschreibung
Imipramine is a tricyclic antidepressant (TCA) mainly used in the treatment of depression and enuresis (bedwetting) in children . It works by increasing the activity of a chemical called serotonin in the brain . Imipramine N-Glucuronide is a metabolite of Imipramine .
Synthesis Analysis
Imipramine N-Glucuronidation is a process that involves the transfer of the glucuronic acid component of uridine diphosphate glucuronic acid to Imipramine by UDP-glucuronosyltransferase . This process occurs mainly in the liver .Molecular Structure Analysis
The molecular structure of Imipramine consists of a tricyclic ring system with an alkyl amine substituent on the central ring . The glucuronidation process adds a glucuronic acid component to Imipramine, forming Imipramine N-Glucuronide .Chemical Reactions Analysis
The glucuronidation process is a fundamental process in Phase II metabolism, whereby a wide range of functional groups, including those generated as primary metabolites, may be converted into highly water-soluble, readily excreted glucuronides . The glucuronidation of Imipramine to form Imipramine N-Glucuronide is an example of this process .Physical And Chemical Properties Analysis
Imipramine is a white or slightly yellowish, crystalline powder; odourless or almost odourless . It is freely soluble in water, ethanol, and practically insoluble in ether .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry of Glucuronides
Imipramine N-Glucuronide is a product of the glucuronidation process, a fundamental process in Phase II metabolism, whereby a wide range of functional groups are converted into highly water-soluble, readily excreted glucuronides . This process is especially important for drugs like Imipramine .
Biosynthesis and Characterization
Imipramine N-Glucuronide can be biosynthesized using recombinant uridine-5’-diphosphoglucuronosyltransferase 1A4 (UGT1A4) from baculovirus-infected sf9 cells . The profile of imipramine glucuronidation has been evaluated using recombinant UGT1A4 in vitro .
Role in Diabetes Treatment
During the treatment of mildly diabetic patients who were also depressed, a diminution of glycosuria was observed concomitant with the administration of imipramine, with a return to premedication levels of glycosuria when use of the imipramine was discontinued .
Glucuronidation in Human Liver Microsomes
The imipramine N-glucuronosyltransferase activities in human liver microsomes were significantly correlated with the glucuronosyltransferase activities of trifluoperazine, a typical substrate of UGT1A4 . This is the first report of the biphasic kinetics of imipramine N-glucuronide in human liver microsomes .
Clinical Pharmacokinetics
The glucuronidation of drugs, including imipramine, is an important metabolic pathway for these compounds . Understanding the pharmacokinetics of imipramine N-glucuronide can help in predicting drug-drug interactions and individualizing drug therapy .
Role in Antidepressant Therapy
Imipramine is a tricyclic antidepressant used for treating the symptoms of major depression . As a probe substrate of UGT1A4, imipramine is used as a competitor in studies of drugs metabolized by UGT1A4 .
Wirkmechanismus
Target of Action
Imipramine N-Glucuronide’s primary targets are the serotonin and norepinephrine transporters . These transporters are responsible for the reuptake of serotonin and norepinephrine, neurotransmitters that play crucial roles in mood regulation .
Mode of Action
Imipramine N-Glucuronide, like its parent compound Imipramine, works by inhibiting the neuronal reuptake of the neurotransmitters norepinephrine and serotonin . By binding to the serotonin and norepinephrine transporters, it reduces their reuptake, leading to an increased concentration of these neurotransmitters in the synaptic cleft . This results in enhanced neurotransmission, which can alleviate symptoms of depression .
Biochemical Pathways
The formation of Imipramine N-Glucuronide involves the glucuronidation process , a fundamental metabolic pathway in humans . This process is catalyzed by uridine 5’-diphospho-glucuronosyltransferases (UGTs), specifically UGT1A4 . UGT1A4 attaches a glucuronic acid to Imipramine, forming Imipramine N-Glucuronide .
Pharmacokinetics
High concentrations of Imipramine can inhibit glucuronide conjugation, affecting the rate of formation of Imipramine N-Glucuronide .
Result of Action
The formation of Imipramine N-Glucuronide results in an increase in the concentration of serotonin and norepinephrine in the synaptic cleft , enhancing neurotransmission . This can lead to an improvement in mood, providing relief from symptoms of depression .
Action Environment
The action of Imipramine N-Glucuronide can be influenced by various environmental factors. For instance, the pH level can affect the glucuronidation process . Additionally, the presence of other drugs can impact the metabolism of Imipramine, potentially altering the formation of Imipramine N-Glucuronide .
Safety and Hazards
Imipramine has a wide variety of side effects, which include dryness of the mouth, blurred vision, constipation, difficulty in passing urine, and cardiovascular abnormalities . Extreme caution should be used when this drug is given to patients with cardiovascular disease because of the possibility of conduction defects, arrhythmias, congestive heart failure, myocardial infarction, strokes, and tachycardia .
Zukünftige Richtungen
The human body uses glucuronidation to make a large variety of substances more water-soluble, and, in this way, allow for their subsequent elimination from the body through urine or feces . Pharmacologists have linked drugs to glucuronic acid to allow for more effective delivery of a broad range of potential therapeutics . Sometimes toxic substances are also less toxic after glucuronidation . Therefore, the study of glucuronidation, such as that of Imipramine to form Imipramine N-Glucuronide, is crucial for the development of more effective and safer therapeutics.
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-dimethylazaniumyl]-3,4,5-trihydroxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O6/c1-27(2,24-22(30)20(28)21(29)23(33-24)25(31)32)15-7-14-26-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)26/h3-6,8-11,20-24,28-30H,7,12-15H2,1-2H3/t20-,21-,22+,23-,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPKQHSXFUNBMP-OSFFKXSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)C4C(C(C(C(O4)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+](C)(CCCN1C2=CC=CC=C2CCC3=CC=CC=C31)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673014 | |
| Record name | (2S,3S,4S,5R,6R)-6-{[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl](dimethyl)azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
165602-94-8 | |
| Record name | 5H-Dibenz[b,f]azepine-5-propanaminium, N-β-D-glucopyranuronosyl-10,11-dihydro-N,N-dimethyl-, inner salt | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=165602-94-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S,3S,4S,5R,6R)-6-{[3-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl](dimethyl)azaniumyl}-3,4,5-trihydroxyoxane-2-carboxylate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



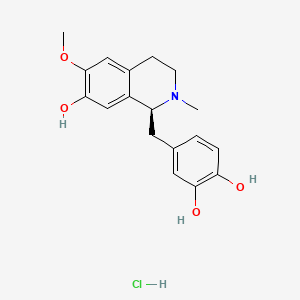





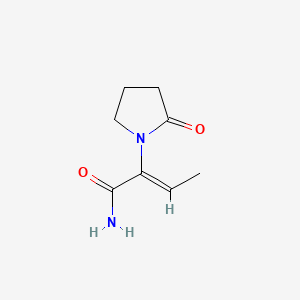
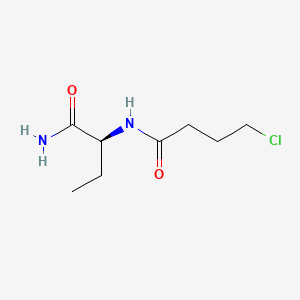
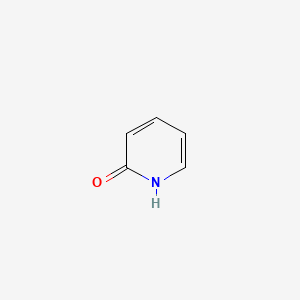

![Sodium 2-methoxy-5-[(1S)-3-(methylamino)-1-(thiophen-2-yl)propoxy]naphthalen-1-yl sulfate](/img/structure/B602258.png)
